molecular formula C11H13Cl4O3P B14387098 Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate CAS No. 89986-96-9

Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate

Cat. No.: B14387098
CAS No.: 89986-96-9
M. Wt: 366.0 g/mol
InChI Key: XLOODDJXVJWOOK-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H12Cl4O3P This compound is characterized by the presence of both chloroethyl and dichlorophenyl groups attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate typically involves the reaction of 2,5-dichlorobenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the phosphonate group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate esters.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: Similar in structure but lacks the phosphonate group.

    Bis(2-chloroethyl) sulfide: Contains sulfur instead of phosphorus.

    Bis(2-chloroethyl) [(2,4-dichlorophenyl)methyl]phosphonate: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness

Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate is unique due to the presence of both chloroethyl and dichlorophenyl groups attached to a phosphonate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

89986-96-9

Molecular Formula

C11H13Cl4O3P

Molecular Weight

366.0 g/mol

IUPAC Name

2-[bis(2-chloroethoxy)phosphorylmethyl]-1,4-dichlorobenzene

InChI

InChI=1S/C11H13Cl4O3P/c12-3-5-17-19(16,18-6-4-13)8-9-7-10(14)1-2-11(9)15/h1-2,7H,3-6,8H2

InChI Key

XLOODDJXVJWOOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CP(=O)(OCCCl)OCCCl)Cl

Origin of Product

United States

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